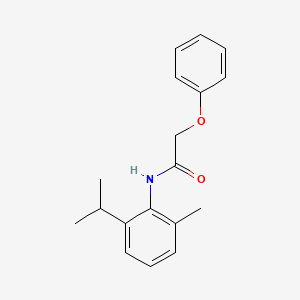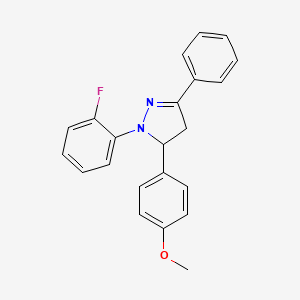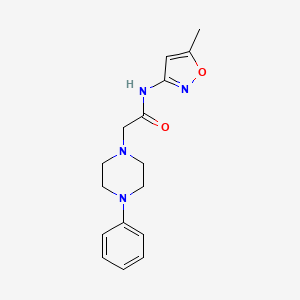
4-(4-morpholinylsulfonyl)-N-propyl-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-morpholinylsulfonyl)-N-propyl-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C12H18N2O4S2 and its molecular weight is 318.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.07079941 g/mol and the complexity rating of the compound is 429. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Research
Mafosfamide, a cyclophosphamide analog which shares some structural features with sulfonyl compounds, has been investigated for its anticancer properties. It degrades spontaneously to 4-hydroxy-cyclophosphamide and has shown positive results in vitro and in vivo anticancer studies, leading to clinical trials for treating neoplastic meningitis and regional cancer therapy through intrathecal administration (Mazur et al., 2012).
Antioxidant Activity Analysis
The study of antioxidants, crucial for food engineering, medicine, and pharmacy, has seen the development of various assays to determine antioxidant activity. Techniques like ORAC, HORAC, TRAP, and TOSC tests are based on hydrogen atom transfer, while CUPRAC and FRAP tests are based on electron transfer. These methods are applied to analyze the antioxidant capacity of complex samples, highlighting the role of chemical and electrochemical methods in understanding the processes involving antioxidants (Munteanu & Apetrei, 2021).
Antibacterial Activity of Sulfonamides
Sulfonamide compounds, known for their bacteriostatic properties, are critical in treating bacterial infections. Recent patents have focused on sulfonamide CAIs for antiglaucoma agents and compounds targeting tumor-associated isoforms CA IX/XII. This highlights the continuous need for novel sulfonamides as selective drugs against various diseases (Carta, Scozzafava, & Supuran, 2012).
Derivatized D-Glucans for Biotechnological Applications
Chemical modifications of D-glucans, such as sulfonylation, enhance their solubility and potentially their biological activities, including antioxidation and anticoagulation. Research suggests that chemically modified D-glucans have potentiated biological activity, pointing towards their relevance in preventing and treating various human conditions (Kagimura et al., 2015).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-propylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S2/c1-2-3-13-12(15)11-8-10(9-19-11)20(16,17)14-4-6-18-7-5-14/h8-9H,2-7H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPGCCNTVDKNTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=CS1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-(2,6-dichlorobenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5575141.png)
![2-(1-naphthyl)-N'-{[5-(8-quinolinylthio)-2-furyl]methylene}acetohydrazide](/img/structure/B5575158.png)

![2-{2-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one](/img/structure/B5575170.png)
![N'-[(5-iodo-2-furyl)methylene]nicotinohydrazide](/img/structure/B5575183.png)
![(4aR*,7aS*)-4-(4-chlorobenzoyl)-N,N-dimethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5575191.png)
![(4aR*,7aS*)-1-ethyl-4-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5575192.png)
![2-[(3,4-dimethoxyphenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5575200.png)

![6,7-dihydro[1,4]dioxino[2,3-f][2,1,3]benzothiadiazole](/img/structure/B5575224.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5575227.png)


![1-[(4-isopropylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5575247.png)
